molecular formula C15H22N2O5 B6970536 N'-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxyethyl)oxamide

N'-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxyethyl)oxamide

Cat. No.: B6970536
M. Wt: 310.35 g/mol
InChI Key: UCKIOLBDDITNSM-UHFFFAOYSA-N
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Description

N’-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxyethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a butoxy group, a methoxy group, and a hydroxyethyl group attached to an oxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxyethyl)oxamide typically involves the reaction of 2-butoxy-5-methoxyaniline with oxalyl chloride to form the corresponding oxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N’-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxyethyl)oxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or a drug delivery system.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxyethyl)oxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-butoxyphenyl)-N-(2-hydroxyethyl)oxamide
  • N’-(2-methoxyphenyl)-N-(2-hydroxyethyl)oxamide
  • N’-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxypropyl)oxamide

Uniqueness

N’-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxyethyl)oxamide is unique due to the specific combination of functional groups attached to the oxamide core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N'-(2-butoxy-5-methoxyphenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-3-4-9-22-13-6-5-11(21-2)10-12(13)17-15(20)14(19)16-7-8-18/h5-6,10,18H,3-4,7-9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKIOLBDDITNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)OC)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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